N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
This compound features a thiophene-3-sulfonamide core linked to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. The 1,2,4-oxadiazole ring contributes to aromatic stacking interactions and metabolic stability due to its planar, electron-deficient nature .
Properties
IUPAC Name |
N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-4-16-7-11-18(12-8-16)25(3)30(26,27)19-13-14-29-20(19)22-23-21(24-28-22)17-9-5-15(2)6-10-17/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYWDIPJOHUGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thiophene Ring Introduction: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the appropriate amine (4-ethylphenyl-N-methylamine) under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its sulfonamide group, which is known for its antibacterial activity. It could be investigated for potential use as an antimicrobial agent or in other therapeutic areas.
Medicine
In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating specific diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide would depend on its specific application. In a biological context, it might inhibit enzymes or receptors by mimicking natural substrates or binding to active sites, thereby disrupting normal cellular processes. The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria, which could be a potential mechanism if the compound exhibits antibacterial activity.
Comparison with Similar Compounds
Core Modifications
- Oxadiazole Substituents: 4-Methylphenyl (target compound): Balances hydrophobicity and steric bulk, favoring interactions with hydrophobic binding pockets . Chlorophenyl (): Increases electron deficiency, which may alter binding kinetics but raises toxicity concerns .
Sulfonamide Modifications :
Molecular Dimensions and Planarity
X-ray diffraction data for methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate (a structural analog) confirm planarity of the oxadiazole ring, with bond lengths (C=N: 1.30–1.32 Å) indicating heterodiene character.
Anti-Infective Potential
- The ethyl group may enhance gastrointestinal retention .
- Fluorophenyl Analog () : Fluorine’s electronegativity improves binding to bacterial enzymes (e.g., InhA in tuberculosis, as seen in ), but hepatotoxicity risks exist .
- Chlorophenyl Derivative () : Chlorine’s steric bulk may hinder target engagement despite increased electron deficiency .
Metabolic Stability
- Ethyl and methyl groups in the target compound reduce oxidative metabolism compared to methoxy () or halogenated analogs .
- Fluorine in ’s compound slows CYP450-mediated degradation but increases hepatotoxicity risks .
Data Table: Key Comparative Properties
Biological Activity
N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiophene ring, oxadiazole moiety, and sulfonamide functional group. Its molecular formula is , and it features both hydrophobic and polar characteristics that influence its interaction with biological targets.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing sulfonamide groups have been shown to inhibit tumor growth by targeting specific pathways related to cell proliferation and apoptosis.
- Antimicrobial Effects : The oxadiazole moiety is known for its antimicrobial properties, potentially acting against various bacterial strains.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the phenyl rings and the thiophene core in enhancing biological activity. For instance:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring can enhance the compound's potency against cancer cell lines by increasing electron density on reactive sites.
- Substituent Positioning : The position of methyl or ethyl groups on the phenyl rings influences the compound's lipophilicity and solubility, impacting its bioavailability.
Biological Activity Data
A summary of key findings regarding the biological activity of this compound is presented in Table 1.
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (lung adenocarcinoma) | 10.5 | |
| Antimicrobial | E. coli | 25.0 | |
| Anticonvulsant | MES model | 15.0 |
Case Studies
- Anticancer Activity : In a study conducted by Evren et al. (2019), compounds similar to this compound were tested against A549 cells. The results showed significant inhibition of cell growth at concentrations as low as 10 µM, indicating strong anticancer potential.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against E. coli, revealing an IC50 value of 25 µM. This suggests that the compound could be a candidate for further development as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide?
- Methodology : Synthesis typically involves multi-step reactions starting with thiophene sulfonamide precursors and oxadiazole intermediates. Key steps include:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the thiophene and oxadiazole moieties .
- Sulfonamide formation : Reacting amines with sulfonyl chlorides under anhydrous conditions (e.g., DCM solvent, triethylamine base) .
- Oxadiazole cyclization : Using nitrile intermediates with hydroxylamine under reflux .
- Optimization : Yield improvements (70–85%) are achieved via continuous flow chemistry and automated reactors to control reaction parameters (temperature, stoichiometry) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on phenyl rings, sulfonamide protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z for C₂₄H₂₃N₃O₃S₂) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- Purity validation : HPLC with UV detection (≥95% purity) using C18 columns and acetonitrile/water gradients .
Q. What initial biological screening assays are recommended for this sulfonamide derivative?
- Target selection : Prioritize enzymes/receptors associated with sulfonamide activity (e.g., carbonic anhydrase, cyclooxygenase) .
- Assay design :
- Enzyme inhibition : Fluorescence-based assays (e.g., CA-II inhibition using 4-nitrophenyl acetate) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported in μM ranges for related compounds) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Approach :
- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2). Key interactions include hydrogen bonds with sulfonamide oxygen and π-π stacking with oxadiazole .
- QSAR analysis : Correlate substituent electronegativity (e.g., ethyl vs. methyl groups) with bioactivity using Hammett constants .
- Validation : Synthesize top-ranked derivatives and validate predictions via enzymatic assays .
Q. What strategies resolve contradictory data in biological activity across studies?
- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins).
- Troubleshooting :
- Standardize protocols : Use identical cell lines (e.g., HeLa) and solvent controls (DMSO ≤0.1%) .
- Orthogonal assays : Confirm results with SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream protein modulation .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
- Hypothesis : The oxadiazole-thiophene core may impose steric constraints, favoring interactions with hydrophobic enzyme pockets .
- Experimental validation :
- Site-directed mutagenesis : Modify key residues (e.g., CA-II Thr199) to assess binding disruption .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
Q. How do structural modifications (e.g., substituent variation) affect physicochemical properties?
- Case study : Replacing the 4-ethylphenyl group with fluorophenyl:
- LogP changes : Calculated via ChemDraw (increases hydrophobicity by ~0.5 units) .
- Solubility : Measured using shake-flask method (PBS buffer, pH 7.4) .
- Impact : Enhanced membrane permeability but reduced aqueous solubility, requiring formulation optimization (e.g., nanoemulsions) .
Methodological Considerations
Q. What purification techniques are critical for isolating high-purity batches?
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification .
- Recrystallization : Final product recrystallized from ethanol/water (1:3 v/v) to remove residual solvents .
Q. How is stability assessed under physiological conditions?
- Protocol : Incubate compound in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs).
- Analysis : LC-MS monitors degradation products (e.g., sulfonamide cleavage fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
